molecular formula C10H8N6 B14430129 Pyrazino[2,3-f]quinoxaline-5,6-diamine CAS No. 79790-36-6

Pyrazino[2,3-f]quinoxaline-5,6-diamine

Cat. No.: B14430129
CAS No.: 79790-36-6
M. Wt: 212.21 g/mol
InChI Key: WPNITXFHYRBRCV-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f]quinoxaline-5,6-diamine is a heterocyclic compound that belongs to the class of pyrazinoquinoxalines These compounds are characterized by their fused ring structure, which includes both pyrazine and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino[2,3-f]quinoxaline-5,6-diamine typically involves the condensation of appropriate diamines with diketones or related compounds. One common method involves the reaction of tetraaminobenzoquinone with diketones under controlled conditions . The reaction is often carried out in the presence of catalysts such as stannic chloride or indium chloride, which facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification techniques plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-f]quinoxaline-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazinoquinoxalines, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties, making them useful in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazino[2,3-f]quinoxaline-5,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with similar structural features.

    Pyrazine: Another related compound with a pyrazine ring.

    Quinoline: A structurally related compound with a quinoline ring.

Uniqueness

Pyrazino[2,3-f]quinoxaline-5,6-diamine is unique due to its fused ring structure, which combines the properties of both pyrazine and quinoxaline. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .

Properties

IUPAC Name

pyrazino[2,3-f]quinoxaline-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-5-6(12)8-10(16-4-2-14-8)9-7(5)13-1-3-15-9/h1-4H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNITXFHYRBRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(C3=NC=CN=C32)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50823620
Record name Pyrazino[2,3-f]quinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79790-36-6
Record name Pyrazino[2,3-f]quinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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